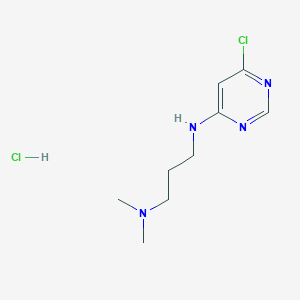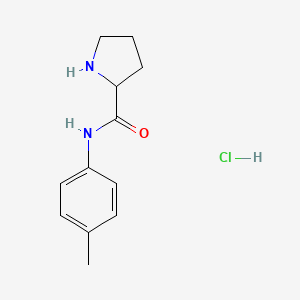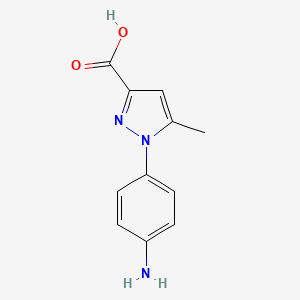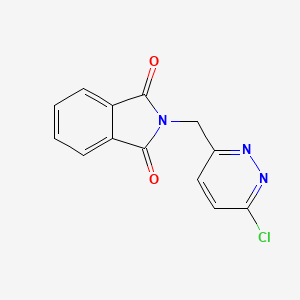
2-((6-Chloropyridazin-3-yl)methyl)isoindolin-1,3-dion
Übersicht
Beschreibung
“2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 948996-03-0 . It has a molecular weight of 273.68 . The IUPAC name for this compound is 2-[(6-chloro-3-pyridazinyl)methyl]-1H-isoindole-1,3(2H)-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8ClN3O2/c14-11-6-5-8(15-16-11)7-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt bei der Synthese von Pharmazeutika. Ihr Isoindolinkern ist ein wichtiges Strukturmotiv in vielen bioaktiven Molekülen, insbesondere in Medikamenten, die auf das zentrale Nervensystem abzielen. Forscher erforschen seine Verwendung bei der Entwicklung neuer Therapeutika, mit dem Ziel, sein Potenzial für die Schaffung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen zu nutzen .
Herbizidentwicklung
Der in der Verbindung vorhandene Chlorpyridazinylrest ist für seine herbiziden Eigenschaften bekannt. Er kann zur Synthese neuer Klassen von Herbiziden verwendet werden, die eine Alternative zu herkömmlichen Verbindungen bieten. Dies ist besonders wichtig für die Entwicklung von Herbiziden mit spezifischen Wirkmechanismen zur Bekämpfung von Unkrautresistenz .
Farbstoffe und Pigmente
Aufgrund des Vorhandenseins mehrerer konjugierter Systeme kann diese Verbindung als Vorläufer für die Synthese von Farbstoffen und Pigmenten dienen. Diese werden in verschiedenen Industrien verwendet, von Textilien bis hin zu Tinten, und bieten eine große Auswahl an Farben und Farbtönen. Die strukturelle Flexibilität der Verbindung ermöglicht die Herstellung von Farbstoffen mit spezifischen Eigenschaften wie Lichtechtheit und Waschbarkeit .
Polymeradditive
Die aromatische Struktur der Verbindung macht sie für die Verwendung als Additiv in Polymeren geeignet. Sie kann die Eigenschaften von Kunststoffen und Harzen verbessern, wie z. B. die thermische Stabilität, die mechanische Festigkeit und die Beständigkeit gegen UV-Strahlung. Diese Anwendung ist entscheidend für die Verlängerung der Lebensdauer von polymerbasierten Produkten und die Verbesserung ihrer Leistung .
Organische Synthese
In der organischen Chemie wird diese Verbindung als Baustein für die Synthese komplexer organischer Moleküle verwendet. Ihre Reaktivität ermöglicht es Chemikern, eine Vielzahl heterocyclischer Verbindungen zu synthetisieren, die bei der Entdeckung neuer Reaktionen und Reaktionswege unerlässlich sind .
Photochrome Materialien
Die Fähigkeit der Verbindung, bei Lichteinwirkung die Farbe zu ändern, wird für die Verwendung in photochromen Materialien erforscht. Diese Materialien finden Anwendung in Smart-Fenstern, Sonnenbrillen und optischen Datenspeichern. Die strukturellen Merkmale der Verbindung ermöglichen reversible photochemische Reaktionen, wodurch sie ein idealer Kandidat für solche Technologien ist .
Studien zur biologischen Aktivität
Die biologische Aktivität von N-Isoindolin-1,3-dionen, einschließlich dieser Verbindung, ist Gegenstand laufender Forschung. Wissenschaftler untersuchen ihr Potenzial als Therapeutika, indem sie ihre Struktur-Wirkungs-Beziehungen verstehen. Diese Forschung könnte zur Entdeckung neuer Medikamente für verschiedene Krankheiten führen .
Umweltüberwachung
Ein Derivat dieser Verbindung wurde zur Entwicklung eines kolorimetrischen Chemosensors für den Nachweis von Fluoridionen verwendet. Diese Anwendung ist für die Umweltüberwachung und das Gesundheitswesen von Bedeutung, da sie eine einfache und effektive Methode zur Bestimmung des Fluoridgehalts in Wasser und anderen Proben bietet .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Wirkmechanismus
Target of Action
The primary targets of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Similar compounds, such as isoindoline-1,3-diones, have been indicated to exhibit potential as anti-alzheimer’s agents due to their strong inhibitory capacity against cholinesterase . Other derivatives of isoindoline-1,3-diones have been assessed as antipsychotic agents (dopamine D3 receptor) .
Mode of Action
The exact mode of action of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione It’s worth noting that similar compounds have been used in the development of thalidomide-based protacs . These compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
The specific biochemical pathways affected by 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Similar compounds have been used in the development of protein degrader libraries , suggesting that they may influence protein degradation pathways.
Pharmacokinetics
The ADME properties and bioavailability of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione The compound is a solid at room temperature , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione Similar compounds have been used in the development of protein degrader libraries , suggesting that they may have effects on protein levels within cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione The compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
Eigenschaften
IUPAC Name |
2-[(6-chloropyridazin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-11-6-5-8(15-16-11)7-17-12(18)9-3-1-2-4-10(9)13(17)19/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJYLXOIXHYZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719254 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948996-03-0 | |
| Record name | 2-[(6-Chloropyridazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)
![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)
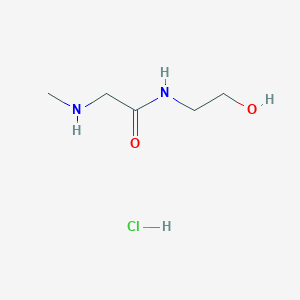
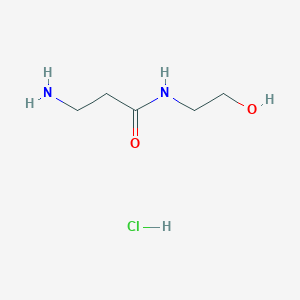
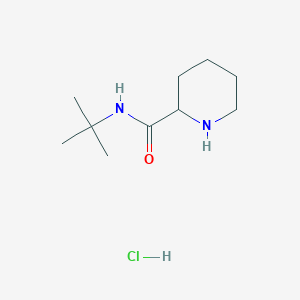
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
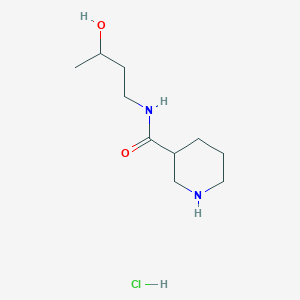
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
